molecular formula C17H18N4O B2523221 N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide CAS No. 2411263-63-1

N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide

Cat. No.: B2523221
CAS No.: 2411263-63-1
M. Wt: 294.358
InChI Key: XTEICAABDXYEJJ-UHFFFAOYSA-N
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Description

N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide is a complex organic compound that features a pyrimidine ring, a benzyl group, and an alkyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrimidine derivative.

    Formation of the Alkyne Moiety: The alkyne group is introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Final Assembly: The final compound is assembled by reacting the intermediate products under appropriate conditions, such as using a base to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with nucleic acid synthesis or function. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the alkyne moiety can participate in covalent bonding with target molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]but-2-ynamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-[2-[Phenyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-[2-[Benzyl(pyrimidin-4-yl)amino]ethyl]but-2-ynamide: Similar structure but with the pyrimidine ring substituted at a different position.

Uniqueness

N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrimidine ring allows for interactions with nucleic acids, while the benzyl group enhances hydrophobic interactions, and the alkyne moiety provides a site for covalent bonding.

Properties

IUPAC Name

N-[2-[benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-2-7-16(22)18-12-13-21(17-19-10-6-11-20-17)14-15-8-4-3-5-9-15/h3-6,8-11H,12-14H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEICAABDXYEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCN(CC1=CC=CC=C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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